Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic compound featuring a hexahydrocyclopenta[c]pyrrole core modified with a benzyl ester and a tert-butoxycarbonyl (Boc)-protected amino group. This structure combines conformational rigidity from the fused cyclopentane-pyrrolidine system with functional versatility from the Boc and benzyl moieties. Its molecular formula is C₂₁H₂₈N₂O₄, with a molecular weight of 372.46 g/mol (calculated from structural analogs in ). The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the benzyl ester serves as a common prodrug motif or synthetic intermediate in medicinal chemistry .
Properties
IUPAC Name |
benzyl 3a-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-17(23)21-20-11-7-10-16(20)12-22(14-20)18(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVRIQBGQZKNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC1CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS No. 2177257-63-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the protection of amine groups and cyclization processes. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which is crucial for maintaining the integrity of the compound during synthesis.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related compounds have been tested for their efficacy against bacterial strains, including:
- Staphylococcus aureus : Compounds exhibiting high activity against both methicillin-sensitive and resistant strains have been identified, indicating a broad-spectrum antimicrobial potential .
- Gram-positive and Gram-negative Bacteria : Various derivatives have shown significant growth inhibition against multiple bacterial strains, suggesting that this compound could also possess similar properties .
Study 1: Anticancer Efficacy
In a study evaluating a series of hexahydrocyclopenta[c]pyrrole derivatives, several compounds exhibited notable cytostatic effects across a panel of cancer cell lines. The findings indicated that modifications in the structure significantly influenced the anticancer activity, with some derivatives achieving over 70% growth inhibition at low concentrations (10 µM) .
Study 2: Antimicrobial Screening
A comprehensive screening of related compounds showed that certain derivatives achieved greater than 95% growth inhibition against Escherichia coli and Candida albicans at concentrations as low as 32 μg/mL. This highlights the potential for developing new antimicrobial agents based on the hexahydrocyclopenta[c]pyrrole framework .
Data Tables
| Activity Type | Compound | Target Organism/Cell Line | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|---|
| Anticancer | Hexahydrocyclopenta Derivative | Ovarian Cancer | >70% | 10 |
| Anticancer | Hexahydrocyclopenta Derivative | Non-Small Cell Lung Cancer | >70% | 10 |
| Antimicrobial | Related Compound | E. coli | >95% | 32 |
| Antimicrobial | Related Compound | C. albicans | >97% | 32 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural or functional similarities with the target molecule:
Physicochemical Properties
- Solubility: The Boc group enhances solubility in non-polar solvents (e.g., THF, ethyl acetate), while the benzyl ester may reduce aqueous solubility compared to the 5-oxo analog .
- Stability: Boc-protected amines are stable under basic conditions but cleaved by acids (e.g., TFA), whereas the benzyl ester is susceptible to hydrogenolysis .
Commercial Availability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
